molecular formula C16H22N2O2 B2895081 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309568-95-2

3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2895081
CAS No.: 2309568-95-2
M. Wt: 274.364
InChI Key: WDEMJMJNAMCIEI-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309568-95-2) is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol . This compound features an 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry and neuroscience research . The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a key structural motif in compounds that interact with monoamine transporters in the central nervous system . Research into analogues based on this scaffold has provided potent and selective inhibitors for targets such as the dopamine transporter (DAT) and serotonin transporter (SERT), which are relevant to the study of stimulant drugs like cocaine . The specific substitution with a 3-methoxy group and an N-(3-methylphenyl)carboxamide moiety on this bicyclic framework makes this compound a valuable intermediate or reference standard for researchers investigating the structure-activity relationships (SAR) of transporter inhibitors . It is particularly useful for exploring how modifications at the 3-position of the bicyclic system affect binding affinity and selectivity. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can obtain this compound with a stated purity of 90% or higher, available for purchase in quantities ranging from 1mg to 75mg .

Properties

IUPAC Name

3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14(18)10-15(9-13)20-2/h3-5,8,13-15H,6-7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMJMJNAMCIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.

    Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the m-tolyl group: This step involves the coupling of the m-tolyl group to the nitrogen atom of the bicyclic core.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and m-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

a. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation

One of the significant applications of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is its role as a modulator of PCSK9, an enzyme that plays a crucial role in cholesterol metabolism. Compounds that can effectively bind to PCSK9 have the potential to lower low-density lipoprotein cholesterol levels, which is beneficial in treating hypercholesterolemia and related cardiovascular conditions .

b. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate exhibit notable antimicrobial properties. These compounds can selectively target bacterial cells while sparing mammalian cells, making them promising candidates for developing new antibiotics .

Synthesis and Chemical Reactions

a. Synthesis of N-Boc-Protected Anilines

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate can be utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application highlights its importance in organic synthesis, particularly in producing pharmaceuticals and fine chemicals .

b. Functionalized Pyrrole Synthesis

The compound has also been explored for synthesizing tetrasubstituted pyrroles, which are valuable intermediates in organic synthesis due to their diverse biological activities .

Case Study 1: PCSK9 Inhibition

In a study focused on PCSK9 inhibition, researchers synthesized various derivatives of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate. The results demonstrated significant binding affinity to the PCSK9 enzyme, leading to a notable decrease in LDL cholesterol levels in vitro .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of compounds derived from tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate against various bacterial strains. The findings indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Tables

Application Area Description Outcome
PCSK9 ModulationBinding affinity studies for cholesterol regulationSignificant reduction in LDL levels
Antimicrobial ActivityTesting against bacterial strainsStrong inhibitory effects on Gram-positive bacteria
Organic SynthesisSynthesis of N-Boc-protected anilinesSuccessful production of pharmaceutical intermediates
Functionalized PyrrolesSynthesis of tetrasubstituted pyrrolesHigh yields achieved under optimized conditions

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Carboxamides

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference(s)
Target Compound C3: Methoxy; N8: 3-methylphenyl carboxamide ~336.4* Hypothesized modulation of receptor binding via methoxy (electron-donating) and aryl groups.
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C2: Methyl ester; C3: Phenyl; N8: Methyl 259.35 High lipophilicity; known dopamine reuptake inhibitor.
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide C3: Pyridinylsulfonyl; N8: 4-(trifluoromethyl)phenyl carboxamide 439.46 Enhanced electron-withdrawing effects from sulfonyl and CF₃ groups; potential kinase inhibition.
(1R,5S)-3-(3-Oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide C3: 3-Oxopiperazinyl; N8: 4-(trifluoromethyl)phenyl carboxamide 396.4 Increased hydrogen-bonding capacity; possible CNS activity.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride C3: Amine; N8: Methyl 223.31 (free base) Polar amine group enhances solubility; dihydrochloride salt improves bioavailability.

*Estimated based on molecular formula C₁₇H₂₁N₂O₂.

Substituent Effects on Pharmacological Properties

  • This contrasts with sulfonyl () or methylthio () groups, which are electron-withdrawing or hydrophobic, respectively .
  • Aryl Carboxamide (N8) : The 3-methylphenyl group balances steric bulk and lipophilicity. Compared to the 4-iodophenyl substituent (), it lacks heavy atoms but may improve metabolic stability over halogenated analogs .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : At ~336.4 g/mol, it falls within the acceptable range for CNS penetration, unlike bulkier analogs (e.g., 439.46 g/mol in ) .
  • Salt Forms : Dihydrochloride salts () improve solubility but may limit blood-brain barrier permeability compared to free bases.

Biological Activity

3-Methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the tropane alkaloid family, characterized by its bicyclic structure and various substituents that influence its biological activity. This article delves into the compound's synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{19}N_{2}O_{2}, with a molecular weight of approximately 259.33 g/mol. Its structure features a methoxy group and a methylphenyl substituent, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC_{15}H_{19}N_{2}O_{2}
Molecular Weight259.33 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound involves several steps starting from readily available precursors, including the formation of the azabicyclo scaffold through enantioselective methods to ensure correct stereochemistry. The process typically includes reactions such as oxidation, reduction, and substitution to introduce the desired functional groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound is believed to act as a modulator of these pathways, potentially influencing mood and behavior.

Key Mechanisms:

  • Dopamine Transporter Inhibition : Similar to other tropane derivatives, this compound may inhibit the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft, which is significant for its stimulant effects.
  • Serotonin Receptor Interaction : The structural features allow for binding to serotonin receptors, which may contribute to anxiolytic or antidepressant effects.

Biological Activity

Research indicates that compounds within the azabicyclo family exhibit a range of biological activities including:

  • Stimulant Effects : Studies have shown that related compounds can produce stimulant effects in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy.
  • Analgesic Properties : Some derivatives have demonstrated pain-relieving properties through modulation of opioid receptors.
  • Antidepressant Effects : The interaction with serotonin pathways suggests potential use in managing depression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

  • Stimulant Activity : In a study assessing locomotor activity in rats, derivatives similar to this compound exhibited significant stimulant effects lasting over four hours .
  • Cocaine Addiction Research : Research on tropane analogues has highlighted their potential as medications for cocaine addiction due to their ability to modulate DAT without the addictive properties associated with cocaine itself .
  • Antidepressant Potential : Investigations into the serotonergic effects of similar compounds suggest that they may offer new avenues for antidepressant therapies, particularly in cases resistant to traditional treatments .

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